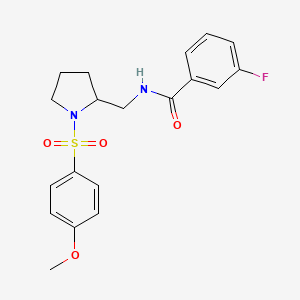

3-fluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-fluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a unique chemical with the linear formula C14H12FNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

Neuroleptic Agents and Serotonin Receptor Studies

One of the research applications involves the development and study of neuroleptic agents, which are drugs used to treat psychosis, particularly in disorders like schizophrenia. For instance, fluorinated benzamide neuroleptics have been synthesized for studying serotonin receptors, which play significant roles in various neurological and psychological processes. These studies contribute to understanding the pharmacological profiles of such compounds and their potential therapeutic uses (Lang et al., 1999).

Herbicide Development

The modification of chemical structures by selective fluorine substitution has been shown to significantly alter the activity and selectivity of herbicides. Research into compounds like bentranil and its fluorine-substituted analogues demonstrates the potential of such modifications in developing more effective and selective agricultural chemicals. These studies offer insights into the design of new herbicidal compounds with improved efficacy and environmental compatibility (Hamprecht et al., 2004).

Fluorinated Polyamides and Material Science

In the field of material science, the synthesis and characterization of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been explored. These polymers exhibit a range of desirable properties, including high thermal stability, solubility in organic solvents, and potential for use in advanced material applications. Such research is pivotal for the development of new materials with specific properties for use in various industrial and technological applications (Xiao-Ling Liu et al., 2013).

Synthesis and Radiosynthesis for Imaging Applications

Another significant area of research involves the synthesis and radiosynthesis of fluorine-18 labeled compounds for use in positron emission tomography (PET) imaging. These studies are crucial for the development of diagnostic tools and the advancement of medical imaging technologies. For example, the synthesis of specific fluorine-18 labeled benzamide neuroleptics enables the in vivo imaging of serotonin receptors, contributing to research in neuroscience and the development of diagnostic approaches for neurological conditions (Mukherjee, 1991).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is known to influence biological activity . The structure–activity relationship (SAR) of the studied compounds is also described, indicating that the compound may interact with various biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological activities .

Action Environment

The pyrrolidine ring is known to contribute to the three-dimensional (3d) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” . This suggests that the compound’s action may be influenced by its spatial orientation and the environment in which it is present.

properties

IUPAC Name |

3-fluoro-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-26-17-7-9-18(10-8-17)27(24,25)22-11-3-6-16(22)13-21-19(23)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,16H,3,6,11,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINILGSZTANGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile](/img/structure/B2856469.png)

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2856471.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone](/img/structure/B2856482.png)

![1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2856483.png)